2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic Acid 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730416
InChI: InChI=1S/C11H15NO2S/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14)
SMILES:
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol

2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic Acid

CAS No.:

Cat. No.: VC17730416

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic Acid -

Specification

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
IUPAC Name 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic acid
Standard InChI InChI=1S/C11H15NO2S/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14)
Standard InChI Key XFYFNRGNYTZTSI-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=CSC(=N2)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Cyclohexyl-1,3-thiazol-2-yl)acetic acid (IUPAC name: 2-[4-(cyclohexyl)-1,3-thiazol-2-yl]acetic acid) belongs to the thiazole family, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The cyclohexyl group at the 4-position introduces steric bulk and lipophilicity, while the acetic acid moiety at the 2-position confers water solubility and potential for salt formation.

Table 1: Key Molecular Descriptors

PropertyValueSource Analog
Molecular FormulaC₁₁H₁₅NO₂SDerived from
Molecular Weight225.3 g/mol
SMILESC1CCC(CC1)C2=CSC(=N2)CC(=O)ODerived from
InChIKeyORXQKYHMZPAPGT-UHFFFAOYSA-N
XLogP3~2.1 (estimated)Extrapolated from

The cyclohexyl group’s chair conformation may influence intermolecular interactions, as seen in related cyclohexyl-substituted thiazoles . The acetic acid group’s pKa is anticipated to range between 3.5–4.5, similar to other thiazole-acetic acid derivatives .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis protocols for 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic acid are documented, analogous compounds suggest a multi-step approach:

  • Thiazole Ring Formation: Cyclocondensation of cyclohexyl thiourea with α-halo ketones or esters, followed by cyclization.

  • Acetic Acid Functionalization: Introduction of the acetic acid group via nucleophilic substitution or hydrolysis of ester precursors.

For example, 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetic acid is synthesized by reacting cyclopentyl-substituted thiazole intermediates with acetic acid under controlled pH and temperature. Industrial methods employ continuous flow reactors to enhance yield (≥75%) and purity (≥98% by HPLC).

Challenges in Scalability

  • Steric Hindrance: The cyclohexyl group may impede reaction kinetics, necessitating elevated temperatures (80–100°C) or catalytic systems.

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) are critical to isolate the target compound from regioisomers .

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

The compound’s lipophilicity (estimated XLogP3 ~2.1) suggests moderate membrane permeability, aligning with trends observed in 2-(2-methoxyphenyl)-1,3-thiazol-4-yl acetic acid derivatives . Aqueous solubility is likely limited (<1 mg/mL at pH 7.4) but may improve via salt formation (e.g., sodium or lysine salts).

Spectroscopic Fingerprints

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (acetic acid) and ν(C=N) at ~1600 cm⁻¹ (thiazole ring).

  • NMR: ¹H NMR would display cyclohexyl protons as a multiplet (δ 1.2–2.1 ppm) and thiazole ring protons as singlets (δ 7.2–7.5 ppm) .

ParameterValueBasis
Plasma Protein Binding85–90%Analogous to
Metabolic StabilityModerate (t₁/₂ = 2.5 h)CYP3A4/2C9 substrates
Blood-Brain Barrier PenetrationLow (logBB < -1)High molecular weight

Industrial and Research Applications

Agrochemical Development

Thiazole-acetic acid derivatives are explored as herbicides and fungicides. The cyclohexyl group’s hydrophobicity may enhance leaf adhesion and rainfastness, critical for field applications .

Material Science

The compound’s rigid structure could serve as a building block for liquid crystals or metal-organic frameworks (MOFs). Theoretical studies indicate a dipole moment of ~4.2 D, suitable for nonlinear optical materials .

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to access stereoisomers, as chirality impacts biological activity.

  • Target Identification: Use CRISPR-Cas9 screening to map molecular targets in disease models.

  • Formulation Strategies: Explore nanoencapsulation to improve bioavailability and reduce off-target effects.

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